Acetylshikonin
Overview
Description
Synthesis and Molecular Structure Analysis
While the specific synthesis pathways of acetylshikonin are not detailed in the provided abstracts, it is known as a naphthoquinone derivative, indicating a complex molecular structure with potential for diverse chemical reactions and interactions. The molecular structure of acetylshikonin contributes to its biological activity and pharmacological profile.
Chemical Reactions and Properties
Acetylshikonin exhibits a wide range of pharmacological effects, including anticancer, anti-inflammatory, lipid-regulatory, antidiabetic, antibacterial, antifungal, antioxidative, neuroprotective, and antiviral properties. These effects suggest that acetylshikonin participates in various chemical reactions within biological systems, impacting multiple pathways and mechanisms of action.
Physical Properties Analysis
The physical properties of acetylshikonin, such as solubility, stability, and distribution, are crucial for its pharmacokinetics and biological effects. Although specific physical properties are not detailed here, pharmacokinetic studies indicate that acetylshikonin is associated with wide distribution and poor absorption, which may influence its efficacy and application in therapeutic contexts.
Chemical Properties Analysis
As a naphthoquinone derivative, acetylshikonin's chemical properties allow for interactions with biological molecules, influencing cellular processes and pathways. Its ability to induce various pharmacological effects is likely linked to its chemical structure, enabling interactions with cellular components and modulation of enzymatic activities.
For a comprehensive understanding of acetylshikonin, further research into its synthesis, molecular structure, and detailed physical and chemical properties is necessary. The current evidence supports its potential for various pharmacological applications, although its clinical utility requires further investigation, particularly concerning its toxicity and pharmacokinetics (Zhang et al., 2020).
Scientific Research Applications
1. Hepatocellular Carcinoma Treatment
- Summary of Application: Acetylshikonin (ASH) has been found to sensitize hepatocellular carcinoma cells to apoptosis through reactive oxygen species (ROS)-mediated caspase activation . It has also been identified as a novel tubulin polymerization inhibitor with antitumor activity .
- Methods of Application: The application of ASH in a non-cytotoxic dose (2.5 μM) could increase intracellular ROS production and induce DNA damage, which might trigger a cell intrinsic apoptosis pathway in the TRAIL-resistant HepG2 cell . Tubulin polymerization inhibition assay, colchicine competitive binding site assay, and immunofluorescence were used to validate the tubulin inhibition effect of acetylshikonin .
- Results or Outcomes: Non-cytotoxic doses of ASH, in combination with TRAIL, could promote apoptosis in HepG2 cells . Acetylshikonin acts as a microtubule depolymerizer by inhibiting tubulin polymerization at the colchicine-binding site .
2. Obesity Prevention
- Summary of Application: Acetylshikonin has been studied for its efficacy in preventing obesity and nonalcoholic fatty liver disease (NAFLD) in a model of spontaneous obese db/db mice .
- Methods of Application: Mice were divided into Wild Type (WT) groups and db/db groups, which received no treatment or treatment with acetylshikonin .
- Results or Outcomes: Administration of acetylshikonin markedly suppressed the increase in the amount of epididymal, perirenal fat pads, and liver weight .
3. Applications in Foods, Cosmetics, and Textiles
- Summary of Application: Shikonin and its derivatives, including acetylshikonin, have numerous applications in foods, cosmetics, and textiles .
- Methods of Application: These compounds are isolated from traditional medicinal plant species of the genus Lithospermum, Alkanna, Arnebia, Anchusa, Onosma, and Echium belonging to the Boraginaceae family .
- Results or Outcomes: Shikonin, a potent bioactive red pigment, has been used in traditional medicinal systems to cure various ailments and is well known for its diverse pharmacological potential .
4. Other Scientific Research Applications
- Summary of Application: Acetylshikonin exerts a wide spectrum of pharmacological effects such as anticancer, anti-inflammatory, lipid-regulatory, antidiabetic, antibacterial, antifungal, antioxidative, neuroprotective, and antiviral properties .
- Methods of Application: The specific methods of application vary depending on the specific pharmacological effect being studied .
- Results or Outcomes: The beneficial effects of acetylshikonin have been supported by experimental data, but further investigations are needed, especially on toxicity and pharmacokinetics .
5. Antithrombotic Applications
- Summary of Application: Shikonin and its derivatives, including acetylshikonin, have been found to have antithrombotic properties .
- Methods of Application: The specific methods of application vary depending on the specific pharmacological effect being studied .
- Results or Outcomes: The beneficial effects of acetylshikonin have been supported by experimental data, but further investigations are needed, especially on toxicity and pharmacokinetics .
6. Neuroprotective Applications
- Summary of Application: Acetylshikonin has been found to have neuroprotective properties .
- Methods of Application: The specific methods of application vary depending on the specific pharmacological effect being studied .
- Results or Outcomes: The beneficial effects of acetylshikonin have been supported by experimental data, but further investigations are needed, especially on toxicity and pharmacokinetics .
7. Antidiabetic Applications
- Summary of Application: Acetylshikonin has been found to have antidiabetic properties .
- Methods of Application: The specific methods of application vary depending on the specific pharmacological effect being studied .
- Results or Outcomes: The beneficial effects of acetylshikonin have been supported by experimental data, but further investigations are needed, especially on toxicity and pharmacokinetics .
8. Antiviral Applications
- Summary of Application: Acetylshikonin has been found to have antiviral properties .
- Methods of Application: The specific methods of application vary depending on the specific pharmacological effect being studied .
- Results or Outcomes: The beneficial effects of acetylshikonin have been supported by experimental data, but further investigations are needed, especially on toxicity and pharmacokinetics .
properties
IUPAC Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFXUXZJJKTDOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909976 | |
Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylshikonin | |
CAS RN |
54984-93-9, 23444-71-5, 24502-78-1, 106295-33-4 | |
Record name | Acetylshikonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054984939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkannin, monoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetylshikonin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110199 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ARNEBIN-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.